Studying dephospho-CoA is essential for comprehending the biosynthesis of CoA. Enzymes like pantothenate kinase convert pantothenic acid (vitamin B5) into 4'-phosphopantetheine. This intermediate is then attached to a specific carrier protein by another enzyme, forming dephospho-CoA. Finally, a kinase adds a phosphate group to dephospho-CoA, generating the active CoA molecule [].
Researchers are investigating the potential role of dephospho-CoA in regulating specific enzymes and metabolic pathways. The presence or absence of dephospho-CoA might influence the activity of enzymes involved in CoA biosynthesis, potentially impacting cellular metabolism [].
Dephospho coenzyme A is an intermediate in the biosynthesis of coenzyme A. It is formed during the conversion of pantothenate through a series of enzymatic reactions. The final step in this pathway involves the phosphorylation of dephospho coenzyme A to yield coenzyme A, catalyzed by dephospho coenzyme A kinase .
Dephospho coenzyme A is essential for the biosynthesis of coenzyme A, which is a critical cofactor in numerous metabolic pathways, including:
Dephospho coenzyme A can be synthesized through various enzymatic pathways:
Dephospho coenzyme A has several applications in biochemistry and biotechnology:
Dephospho coenzyme A shares structural and functional similarities with several other compounds involved in metabolic processes. Here are some notable comparisons:
Compound | Role in Metabolism | Unique Features |
---|---|---|
Coenzyme A | Acyl group transfer | Active form involved in multiple metabolic pathways |
4'-Phosphopantetheine | Precursor to dephospho coenzyme A | Directly involved in CoA biosynthesis |
Pantothenic Acid | Precursor for the synthesis of CoA | Essential vitamin required for CoA production |
Acyl Carrier Protein | Carries acyl groups during fatty acid synthesis | Plays a role in fatty acid metabolism |
Dephospho coenzyme A's uniqueness lies in its specific role as an intermediate that directly leads to the formation of coenzyme A, distinguishing it from other compounds that either serve as precursors or functional cofactors.
Dephospho coenzyme A possesses the molecular formula C₂₁H₃₅N₇O₁₃P₂S, with a molecular weight of 687.6 grams per mole [1] [2] [3] [4]. The compound contains twenty-one carbon atoms, thirty-five hydrogen atoms, seven nitrogen atoms, thirteen oxygen atoms, two phosphorus atoms, and one sulfur atom. The molecule exhibits seven chiral centers, contributing to its complex three-dimensional architecture [4].
The stereochemical configuration of dephospho coenzyme A has been elucidated through nuclear magnetic resonance spectroscopy studies employing lanthanide probes [5]. The adenine base adopts a predominantly anti conformation with a minor contribution from the syn conformation. The ribose moiety exists in a 2E conformation, consistent with the configuration observed in related nucleotide compounds. The pantothenic acid fragment demonstrates a folded back orientation towards the pyrophosphate group, while the remainder of the molecular chain extends in solution [5].
The systematic name for dephospho coenzyme A according to OpenEye OEToolkits nomenclature is: [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methyl [hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]phosphoryl] hydrogen phosphate [4]. This comprehensive designation reflects the complex stereochemical arrangement and functional group distribution throughout the molecule.
The fundamental structural distinction between dephospho coenzyme A and mature coenzyme A lies in the phosphorylation state of the three prime position of the ribose sugar. Mature coenzyme A contains the molecular formula C₂₁H₃₆N₇O₁₆P₃S with a molecular weight of 767.5 grams per mole [6] [7] [8]. The mature form possesses an additional phosphate group at the three prime position of the ribose, resulting in three additional oxygen atoms, one additional phosphorus atom, and one additional hydrogen atom compared to dephospho coenzyme A [1] [9] [10].
The presence of the three prime phosphate group in mature coenzyme A creates a triphosphate linkage system, whereas dephospho coenzyme A maintains only a diphosphate arrangement [10]. This structural modification significantly impacts the overall molecular architecture, with mature coenzyme A adopting a more compact and structured conformation. The density difference between the compounds reflects this structural variation, with dephospho coenzyme A exhibiting a density of 1.85±0.1 g/cm³ compared to 2.0±0.1 g/cm³ for mature coenzyme A [3] [8].
The stereochemical configuration differences extend beyond the phosphorylation pattern. While both compounds share the same basic molecular framework, the presence or absence of the three prime phosphate group influences the spatial arrangement of functional groups and the overall conformational flexibility of the molecule. The mature coenzyme A demonstrates five defined stereocenters, whereas dephospho coenzyme A contains seven chiral centers, indicating greater conformational complexity in the dephosphorylated form [4] [7].
Dephospho coenzyme A demonstrates remarkable stability under physiological conditions while maintaining specific reactivity patterns essential for its biological function. The compound exhibits excellent aqueous solubility, dissolving at concentrations up to 50 milligrams per milliliter to produce clear, colorless to faint yellow solutions [11]. This high solubility facilitates its transport and utilization within cellular environments.
The thermal stability of dephospho coenzyme A follows temperature-dependent equilibrium patterns, consistent with observations in related nucleotide compounds [12] [13]. Studies conducted at elevated temperatures demonstrate that the compound maintains structural integrity across a range of physiological and elevated temperature conditions. The optimal storage conditions require temperatures between negative twenty and negative eighty degrees Celsius to preserve molecular stability over extended periods [11].
pH stability investigations reveal that dephospho coenzyme A maintains structural integrity at pH 6.4, which corresponds to typical intracellular conditions [5]. The compound forms stable complexes with metal ions, particularly lanthanides, where both 1:1 and 1:2 metal to ligand complexes have been characterized. These metal binding properties contribute to the compound's stability and may influence its interaction with enzymatic systems [5].
The reactivity profile of dephospho coenzyme A centers on its role as a specific substrate for dephospho-coenzyme A kinase enzymes. The compound exhibits lower amphipathic properties compared to coenzyme A esters, which contributes to reduced detergent-like behavior and enhanced stability in aqueous environments [14]. The terminal thiol group remains reactive and available for chemical modifications, maintaining the essential sulfhydryl functionality required for subsequent enzymatic transformations.
Conformational studies indicate that the pantothenic acid fragment adopts a folded back orientation towards the pyrophosphate group, while the remainder of the chain extends in solution [5]. This conformational arrangement contributes to the molecule's stability by minimizing unfavorable intramolecular interactions while maintaining accessibility of functional groups for enzymatic recognition and binding.
The biosynthesis of coenzyme A begins with the cellular uptake of pantothenate (vitamin B5), which serves as the fundamental precursor for the entire pathway [1] [2]. The primary mechanism for pantothenate uptake involves the sodium-dependent multivitamin transporter (SMVT), encoded by the SLC5A6 gene [3] [4]. This transporter is a highly specialized membrane protein consisting of 635 amino acids arranged in 12 transmembrane domains, with both amino and carboxyl termini oriented toward the cytoplasm [3].
SMVT exhibits broad substrate specificity, transporting not only pantothenic acid but also biotin and lipoic acid through a competitive mechanism [5] [3]. The transporter operates via sodium cotransport, with stoichiometric ratios varying between species and tissues. In human systems, the sodium-to-substrate coupling ratio ranges from 1:1 to 2:1, depending on the specific tissue and experimental conditions [3].
Kinetic analysis reveals significant variation in SMVT activity across different tissues and cell types. The Km values for pantothenate transport range from 5.26 μM in human intestinal brush border membrane to 138.25 μM in human retinal pigmented epithelial cells [3]. This wide range reflects tissue-specific differences in transporter expression and metabolic requirements.
In Escherichia coli, a specialized pantothenate permease operates with exceptional affinity, exhibiting a Kt of 0.4 μM and a maximum velocity of 1.6 pmol/min per 10^8 cells [6] [7]. Sodium ions stimulate this uptake process with a Kt of 0.8 mM, reducing the apparent Km for pantothenate by an order of magnitude [6]. This high-affinity transport system ensures efficient vitamin acquisition even at low environmental concentrations.
The regulation of pantothenate uptake involves multiple mechanisms operating at transcriptional, post-transcriptional, and metabolic levels [8] [9]. Extracellular stimuli including nutrients, hormones, and metabolic stress significantly influence transporter expression and activity. Insulin, glucose, pyruvate, and fatty acids generally reduce pantothenate uptake, while glucagon, glucocorticoids, and oxidative stress enhance transport activity [9] [10].
Pantothenate kinase, the first enzyme in the biosynthetic pathway, serves as the primary regulatory checkpoint through feedback inhibition by coenzyme A and its derivatives, particularly acetyl-CoA [11] [12]. This regulation ensures that pantothenate transport and subsequent metabolism are coordinated with cellular coenzyme A requirements.
Phosphopantothenoylcysteine synthetase (PPCS) catalyzes the formation of phosphopantothenoylcysteine from (R)-phosphopantothenate and L-cysteine through a nucleotide-dependent mechanism [13] [14]. This reaction represents the second step in coenzyme A biosynthesis and involves the consumption of either cytidine triphosphate (CTP) or adenosine triphosphate (ATP), depending on the organism [15] [16].
Detailed kinetic studies of PPCS from Enterococcus faecalis revealed a Bi Uni Uni Bi Ping-Pong mechanism, where CTP binds first and CMP is released last [14] [13]. The enzyme displays Michaelis constants of 156 μM for CTP, 17 μM for (R)-phosphopantothenate, and 86 μM for L-cysteine, with a kcat of 2.9 s^-1 [14].
Human PPCS exhibits dual nucleotide specificity, utilizing both ATP and CTP with comparable efficiency [17]. Under CTP conditions, the enzyme shows Km values of 265 μM for CTP, 57 μM for phosphopantothenate, and 16 μM for cysteine [17]. Notably, human PPCS displays cooperative binding of ATP with a Hill constant of 1.7, indicating positive cooperativity in ATP-dependent catalysis [17].
The catalytic mechanism of PPCS involves formation of an activated intermediate through nucleotidyl transfer. Isotope labeling studies using [carboxyl-^18O]phosphopantothenate demonstrated that the carboxylate oxygen of phosphopantothenate is incorporated into the nucleotide monophosphate product (CMP or AMP), confirming formation of a phosphopantothenoyl nucleotidylate intermediate [13] [17].
The enzyme mechanism proceeds through substrate positioning for optimal reaction geometry. The carboxylate group of pantothenate acts as a nucleophile, attacking the α-phosphate of the nucleotide triphosphate. Diphosphate serves as the leaving group, generating the activated phosphopantothenoyl nucleotidylate intermediate [18]. L-cysteine subsequently binds and its amino group attacks the carbonyl carbon, forming a tetrahedral transition state stabilized by active site residues [18].
Phosphopantothenoylcysteine decarboxylase (PPC-DC) catalyzes the conversion of phosphopantothenoylcysteine to 4'-phosphopantetheine through a flavin-mediated oxidative decarboxylation mechanism [19] [20]. This enzyme belongs to the family of cysteine decarboxylases that utilize tightly bound flavin mononucleotide (FMN) as a cofactor [19] [21].
The decarboxylation mechanism involves initial oxidation of the thiol group to a thioaldehyde, which serves to delocalize the negative charge developed during the subsequent decarboxylation reaction [19]. In PPC-DC enzymes, the resulting enethiol intermediate is reduced back to a thiol, yielding net decarboxylation of cysteine [19]. This contrasts with related enzymes like EpiD and MrsD, which release the enethiol as the final product [19].
Stereochemical studies revealed that the decarboxylation proceeds with retention of configuration [22] [23]. The enzyme removes the pro-R proton at the β-carbon of the cysteine moiety during the reversible oxidation process [23]. Mechanistic investigations identified Cys173 as a critical active site residue that serves as an acid in the protonation of the enethiolate intermediate [19].
Phosphopantetheine adenylyltransferase (PPAT) represents a crucial enzyme in coenzyme A biosynthesis, catalyzing the penultimate step through the reversible transfer of an adenylyl group from ATP to 4'-phosphopantetheine [24] [25]. This reaction produces dephospho-CoA and pyrophosphate, positioning PPAT as a key regulatory enzyme in the pathway [25] [26].
PPAT exists as a hexamer composed of two trimers, with each subunit possessing an active site [26] [27]. However, structural studies demonstrate that only the subunits of one trimer catalyze the reaction at any given time, exhibiting half-of-sites reactivity [26] [27]. This regulatory mechanism allows for precise control of dephospho-CoA production.
The enzyme belongs to the nucleotidyltransferase superfamily and displays a dinucleotide-binding fold structurally similar to class I aminoacyl-tRNA synthetases [26] [27]. The catalytic mechanism involves nucleophilic attack by one of the 4'-phosphate oxygens of phosphopantetheine on the α-phosphate group of ATP, with pyrophosphate as the leaving group [24] [28].
The PPAT-catalyzed reaction proceeds via a random bi-bi mechanism, where the order of substrate binding (ATP and phosphopantetheine) and product release (dephospho-CoA and pyrophosphate) is not fixed [28] [26]. This flexibility allows the enzyme to respond efficiently to varying substrate concentrations and metabolic conditions.
Structural analysis of the Escherichia coli PPAT in complex with dephospho-CoA revealed specific roles for individual amino acid residues in catalysis [24]. His18 stabilizes the pentacovalent transition state, while Thr10 and Lys42 orient the nucleophile for in-line displacement [24]. The binding site for magnesium ion, which coordinates with the phosphate groups of the nucleotide, has been precisely mapped [24].
The enzyme exhibits transition state stabilization without direct involvement of functional groups in the chemical reaction [26]. This mechanism optimizes catalytic efficiency while maintaining substrate specificity. The binding of substrate at one active site induces a vice-like movement of active site residues, demonstrating the coordinated nature of the catalytic process [26].
PPAT activity is subject to multiple regulatory mechanisms that integrate the enzyme's function with cellular metabolic requirements. Coenzyme A can regulate PPAT activity by binding to the PPAT·PPi complex, preventing the binding of new phosphopantetheine substrate molecules [28]. This feedback mechanism ensures that dephospho-CoA production is modulated according to cellular CoA levels.
The enzyme's activity is also influenced by the availability of cofactors, particularly magnesium ions, which are essential for catalysis [24] [28]. The magnesium-dependent adenylyl transfer requires precise coordination between the metal ion, ATP, and the enzyme active site [28].
Recent studies have identified PPAT as a promising target for antimicrobial drug development due to significant differences between bacterial and human enzymes [29]. The enzyme's essential role in CoA biosynthesis and its structural characteristics make it an attractive target for selective inhibition [29].
Dephospho-CoA kinase (DPCK) catalyzes the final step in coenzyme A biosynthesis, transferring a phosphate group from ATP to the 3'-hydroxyl group of the ribose moiety in dephospho-CoA [30] [31]. This phosphorylation reaction completes the biosynthetic pathway and produces the mature, functional coenzyme A molecule.
DPCK is present across all domains of life, though significant structural and mechanistic differences exist between bacterial, eukaryotic, and archaeal enzymes [32] [33]. Bacterial DPCK exists as a standalone enzyme, while mammalian DPCK is fused with phosphopantetheine adenylyltransferase to form the bifunctional coenzyme A synthase (COASY) [30] [34].
The enzyme structure comprises three distinct domains: a classical core domain, a CoA-binding domain, and a LID domain [31]. These domains work together to create a central cavity for substrate binding and catalysis. The DPCK domain contains an ATP/GTP-binding Walker A motif (P-loop) in its N-terminal region, structurally similar to nucleoside kinases and other P-loop-containing nucleotide triphosphate hydrolases [30].
Remarkable mechanistic diversity exists among DPCK enzymes from different organisms. Human DPCK utilizes ATP as the preferred phosphate donor and exhibits Km values of 5.2 μM for dephospho-CoA and 192 μM for ATP [35]. In contrast, Entamoeba histolytica DPCK shows dramatically different kinetic properties, with Km values of 58-114 μM for dephospho-CoA and 15-20 μM for ATP [35].
Archaeal DPCK enzymes represent a unique evolutionary lineage. The enzyme from Thermococcus kodakarensis utilizes GTP rather than ATP as the phosphate donor, distinguishing it from all known bacterial and eukaryotic DPCKs [32] [33]. This GTP-dependent activity is encoded by the TK1697 gene, which belongs to the arCOG04076 protein family and shows no significant sequence similarity to conventional DPCKs [33] [36].
Crystal structure analysis of the Thermococcus kodakarensis DPCK revealed the molecular basis for GTP specificity [32]. The enzyme structure demonstrates why GTP is the preferred substrate, with specific amino acid residues creating a binding pocket optimized for guanosine nucleotides rather than adenosine nucleotides [32].
DPCK enzymes undergo substantial conformational changes upon ligand binding, similar to many other kinases [31]. These structural rearrangements serve to shield bound ATP from futile hydrolysis by bulk water molecules [31]. The binding of ATP induces large conformational changes, including hinge-bending motion of the CoA-binding domain and conversion of the P-loop from helix to loop conformation [31].
The catalytic mechanism involves precise substrate positioning and transition state stabilization. Molecular modeling studies of dephospho-CoA binding provide insights into the enzyme's ability to specifically recognize and phosphorylate the 3'-hydroxyl group of the ribose moiety [31]. The enzyme's three-domain architecture creates optimal geometry for the phosphoryl transfer reaction.
In prokaryotic systems, DPCK activity is often linked to other pathway enzymes through protein-protein interactions or gene fusions. The discovery of archaeal PPAT-DPCK fusion proteins in several species suggests that enzyme clustering may enhance pathway efficiency by substrate channeling [33] [36].
DPCK represents the committed step for coenzyme A production, making it a critical control point for cellular CoA homeostasis [35] [37]. Genetic studies in various organisms confirm the enzyme's essential nature. Disruption of DPCK genes results in CoA auxotrophy, demonstrating that no alternative pathways can compensate for DPCK activity [33] [36].
The enzyme's regulation involves multiple mechanisms. In mammalian systems, COASY (containing DPCK activity) is strongly induced by phospholipids [38] [10]. The enzyme also participates in signaling complexes with ribosomal S6 kinase, class 1A phosphatidylinositol 3-kinase, and other regulatory proteins, suggesting integration with cellular signaling pathways [10].
Recent studies have highlighted DPCK as a potential therapeutic target. The substantial kinetic differences between human and pathogen DPCKs provide opportunities for selective inhibition [35]. For example, the dramatically different Km values between human and Entamoeba histolytica DPCKs suggest that species-specific inhibitors could be developed for antiparasitic therapy [35].